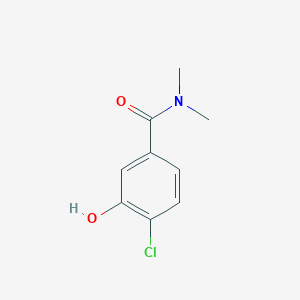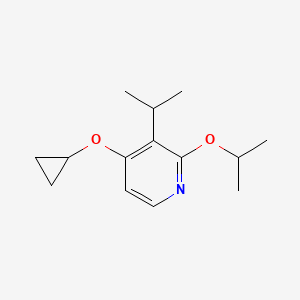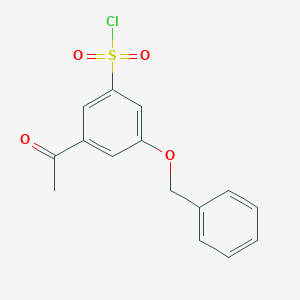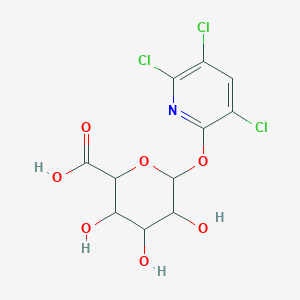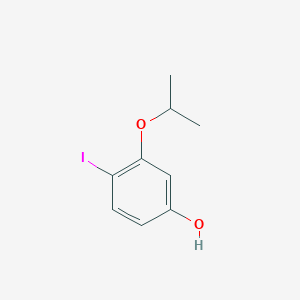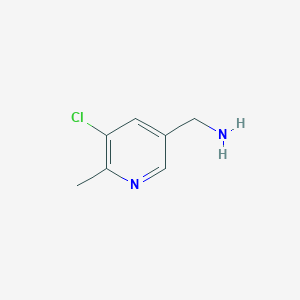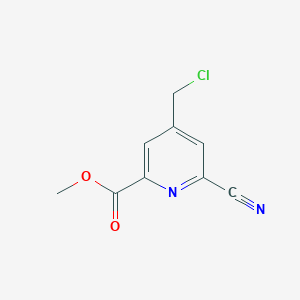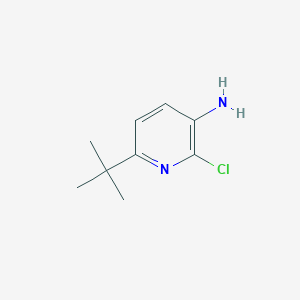
6-Tert-butyl-2-chloropyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Tert-butyl-2-chloropyridin-3-amine is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a tert-butyl group at the 6th position, a chlorine atom at the 2nd position, and an amine group at the 3rd position on the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-chloropyridin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Amination: The amine group is introduced at the 3rd position using ammonia or an amine derivative under suitable conditions.
Tert-butylation: The tert-butyl group is introduced at the 6th position using tert-butyl chloride in the presence of a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is essential to optimize the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-Tert-butyl-2-chloropyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can undergo reduction to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Substitution: Products include 2-hydroxy-6-tert-butylpyridin-3-amine or 2-alkoxy-6-tert-butylpyridin-3-amine.
Oxidation: Products include 6-tert-butyl-2-nitropyridin-3-amine.
Reduction: Products include this compound derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
6-Tert-butyl-2-chloropyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-Tert-butyl-2-chloropyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloropyridin-3-amine: Lacks the tert-butyl group, making it less sterically hindered.
2-Chloropyridin-3-amine: Lacks the tert-butyl group at the 6th position.
6-Tert-butylpyridin-3-amine: Lacks the chlorine atom at the 2nd position.
Uniqueness
6-Tert-butyl-2-chloropyridin-3-amine is unique due to the combination of the tert-butyl group, chlorine atom, and amine group on the pyridine ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
1211532-13-6 |
|---|---|
Fórmula molecular |
C9H13ClN2 |
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
6-tert-butyl-2-chloropyridin-3-amine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)7-5-4-6(11)8(10)12-7/h4-5H,11H2,1-3H3 |
Clave InChI |
LLCQBTVEQGFDNP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC(=C(C=C1)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



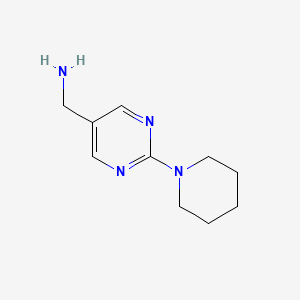
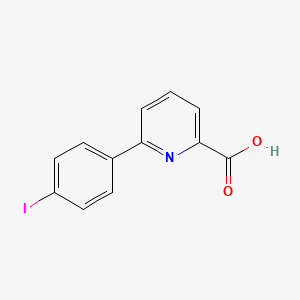
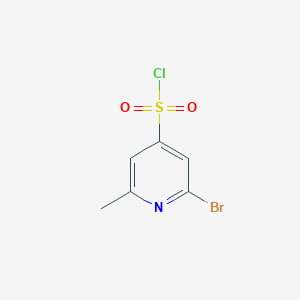
![[2-[[16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14848866.png)

